molecular formula C14H13FN2O3S B5007870 N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide

N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide

Cat. No. B5007870
M. Wt: 308.33 g/mol
InChI Key: RWDDJSQGXFDFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a fluorogenic reagent that can be used for the labeling of proteins and peptides, which makes it a valuable tool in the field of biochemistry.

Mechanism of Action

N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide reacts with the primary amino group of lysine residues in proteins and peptides, resulting in the formation of a stable sulfonamide bond. This reaction is highly specific and occurs rapidly, making this compound an efficient protein labeling reagent. The resulting labeled protein or peptide can be detected using fluorescence spectroscopy or other analytical techniques.
Biochemical and Physiological Effects:
This compound labeling does not significantly alter the biochemical or physiological properties of the labeled protein or peptide. However, it should be noted that this compound labeling can alter the charge and hydrophobicity of the labeled protein or peptide, which may affect its behavior in certain experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide is its high specificity and sensitivity for protein labeling. It can be used to label proteins and peptides in complex mixtures, which makes it a valuable tool in proteomics research. This compound labeling is also relatively simple and can be performed under mild conditions.
One of the limitations of this compound is its potential for non-specific labeling. This can occur if there are other primary amino groups present in the protein or peptide that can react with this compound. Additionally, this compound labeling can be affected by factors such as pH and temperature, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of new labeling reagents that can improve upon the specificity and sensitivity of this compound. Another area of interest is the application of this compound labeling to the study of protein-protein interactions in living cells. Additionally, this compound labeling could be used to study the effects of post-translational modifications on protein structure and function. Overall, this compound has the potential to continue to be a valuable tool in scientific research for years to come.

Synthesis Methods

The synthesis of N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide involves the reaction of 2-fluoro-4-nitrophenyl isocyanate with methylamine and sulfamic acid. The resulting product is then reacted with benzoyl chloride to yield this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

N-{2-fluoro-4-[(methylamino)sulfonyl]phenyl}benzamide has been used extensively in scientific research as a protein labeling reagent. It can be used to label proteins and peptides with high specificity and sensitivity, making it a valuable tool in the study of protein-protein interactions, enzyme kinetics, and protein folding. This compound has also been used to study the structure and function of ion channels, as well as the binding of ligands to proteins.

properties

IUPAC Name

N-[2-fluoro-4-(methylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-16-21(19,20)11-7-8-13(12(15)9-11)17-14(18)10-5-3-2-4-6-10/h2-9,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDJSQGXFDFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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